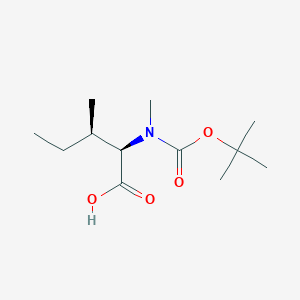

Boc-D-MeIle-OH

説明

特性

IUPAC Name |

(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427152 | |

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267223-87-0 | |

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine

An In-Depth Technical Guide to the Synthesis of N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (Boc-N-Me-Ile-OH), a critical building block in modern peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptide backbones is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate conformation, thereby leading to peptides with superior therapeutic properties.[1][2] This document delves into the prevalent synthetic methodologies, with a primary focus on the widely utilized base-mediated alkylation of N-Boc-L-isoleucine. We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and potential challenges. Furthermore, alternative synthetic strategies will be presented to offer a broader perspective for researchers in the field. This guide is intended for chemists and drug development professionals seeking a detailed and practical understanding of the synthesis of this important N-methylated amino acid derivative.

Introduction: The Significance of N-Methylated Amino Acids in Peptide Drug Discovery

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low cell permeability. N-methylation of the peptide backbone is a powerful tool to overcome these limitations. The introduction of a methyl group on the amide nitrogen eliminates the hydrogen bond donor capability, which can disrupt secondary structures and reduce enzymatic recognition.[1] Moreover, the increased lipophilicity associated with N-methylation can enhance passive diffusion across biological membranes.[1]

N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine, also known as Boc-N-Me-Ile-OH, is a key precursor for incorporating N-methylated isoleucine into peptide sequences using solid-phase peptide synthesis (SPPS).[3][4] Its bulky, hydrophobic side chain and the conformational constraints imposed by the N-methyl group make it a valuable component in the design of bioactive peptides.

Key Properties of Boc-N-Me-Ile-OH

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 52498-32-5 |

| Appearance | White to off-white solid |

Core Synthetic Strategy: Base-Mediated N-Methylation of Boc-L-isoleucine

The most direct and widely employed method for the synthesis of Boc-N-Me-Ile-OH is the N-methylation of the readily available starting material, N-alpha-t-Butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine).[5][6] This approach relies on the deprotonation of the N-H bond of the Boc-protected amine using a strong base, followed by nucleophilic attack of the resulting anion on an electrophilic methyl source, typically methyl iodide.

Mechanistic Rationale

The success of this reaction hinges on the careful selection of the base and reaction conditions to achieve selective N-methylation without compromising the stereochemical integrity of the chiral center or promoting unwanted side reactions. Sodium hydride (NaH) is a commonly used non-nucleophilic strong base that effectively deprotonates the Boc-protected amine.[1][6] The reaction proceeds through the formation of a sodium salt of the N-Boc-amino acid, which then acts as the nucleophile.

The causality behind the experimental choices is critical. The use of an aprotic solvent like tetrahydrofuran (THF) is essential to prevent the quenching of the strong base and the anionic intermediate.[6] An excess of both the base and the methylating agent is often employed to drive the reaction to completion.[1][6] However, excessive base can lead to epimerization, especially at elevated temperatures.[1] Therefore, maintaining a low reaction temperature during the deprotonation and methylation steps is crucial for preserving the enantiomeric purity of the product.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of Boc-N-Me-Ile-OH.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on the careful control of anhydrous conditions and temperature.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Boc-L-isoleucine | 231.29 | 5.00 g | 21.6 | 1.0 |

| Sodium Hydride (60% in mineral oil) | 40.00 | 2.60 g | 65.0 | 3.0 |

| Methyl Iodide | 141.94 | 4.6 mL | 74.0 | 3.4 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| Saturated aq. NH₄Cl | - | As needed | - | - |

| 1 M HCl | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Boc-L-isoleucine (5.00 g, 21.6 mmol).

-

Dissolution: Add anhydrous THF (100 mL) and stir until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 2.60 g, 65.0 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The mixture will become a slurry.

-

Methylation: After the addition of NaH is complete, add methyl iodide (4.6 mL, 74.0 mmol) dropwise over 15 minutes while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Acidification: Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Boc-N-Me-Ile-OH as a white solid.

Alternative Synthetic Approaches

While the NaH/MeI method is robust, other strategies have been developed to address specific challenges or to be amenable to different synthetic platforms, such as solid-phase synthesis.

N-Methylation via Sulfonamide Intermediates

An alternative approach involves the use of a temporary N-sulfonyl protecting group, such as o-nitrobenzenesulfonyl (o-NBS).[7][8] This method, often referred to as the Fukuyama-Mitsunobu or Biron-Kessler method in the context of solid-phase synthesis, proceeds via the following steps:[8]

-

Sulfonylation: The primary amine of the amino acid is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).[7] The resulting sulfonamide has a more acidic N-H proton, facilitating deprotonation under milder basic conditions.

-

N-Methylation: The sulfonamide is then methylated, for example, using methyl iodide and a base, or under Mitsunobu conditions.

-

Deprotection: The o-NBS group is subsequently removed under mild conditions to reveal the N-methylated amine.

This method can be particularly useful in solid-phase peptide synthesis where the amino acid is anchored to a resin.[7][8]

N-Methylation via 5-Oxazolidinones

Another elegant strategy involves the formation of an intermediate 5-oxazolidinone from the N-protected amino acid.[9] This heterocyclic intermediate can then be N-methylated, followed by hydrolysis to yield the desired N-methylated amino acid. This approach has been shown to be effective for a wide range of amino acids.[9]

Mechanistic Diagram of the Sulfonamide-Based N-Methylation

Caption: Key steps in the sulfonamide-based N-methylation route.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring of the reaction progress and characterization of the final product. Key validation checkpoints include:

-

Reaction Monitoring: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material and the formation of the product.

-

Product Characterization: The identity and purity of the final Boc-N-Me-Ile-OH should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Stereochemical Integrity: The enantiomeric purity of the product should be assessed, particularly if harsh basic conditions or elevated temperatures were employed. This can be achieved using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis. The silver oxide/methyl iodide method, while mild, can sometimes lead to racemization during the subsequent saponification step if a methyl ester is formed as an intermediate.[10]

Conclusion

The is a fundamental transformation in the field of peptide chemistry. The base-mediated alkylation of Boc-L-isoleucine using sodium hydride and methyl iodide remains a robust and widely adopted method. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and rigorous product characterization are paramount to achieving a high yield of the desired enantiomerically pure product. The alternative synthetic routes provide valuable options for specific applications and can be adapted to various synthetic platforms. This guide provides the necessary technical details and field-proven insights to enable researchers to confidently synthesize this important N-methylated amino acid derivative for their drug discovery and development endeavors.

References

- Monash University. Synthesis of N-Alkyl Amino Acids.

- Naoum, J. C., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega.

- MedchemExpress. Boc-N-methyl-L-isoleucine (Boc-N-Me-Ile-OH).

- Freidinger, R. M., et al. (1982). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry.

- PubChem. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine.

- Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.

- Sigma-Aldrich. Boc-N-Me-Ile-OH.

- Olsen, R. K. (1970). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

- Pícha, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols.

- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V.

- Lokey Lab Protocols. (2017).

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | C12H23NO4 | CID 7017970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Boc-D-MeIle-OH molecular structure and conformation

Initiating Data Collection

I'm now diving deep into Google searches, aiming to build a solid foundation of knowledge about Boc-D-MeIle-OH. Specifically, I'm focusing on its molecular structure, conformational analysis, and key physicochemical properties. My intent is to gather as much detailed data as I can find. I'll be sure to search for experimental data to support this information.

Launching Research Strategies

I've started with comprehensive Google searches, homing in on Boc-D-MeIle-OH's molecular structure, conformations, and physical properties. I'm focusing on experimental data. Now, I will move on to looking for experimental studies using NMR spectroscopy and X-ray crystallography to help understand the molecule better, and then I will search for the compound's applications.

Formulating Investigation Approaches

I'm now starting with extensive Google searches to gather detailed data on Boc-D-MeIle-OH's structure, conformations, and properties. Next, I'll search for related experimental and computational studies, like NMR and X-ray studies, and molecular modeling data. I will also be looking for data on its synthesis and applications in peptide chemistry and drug design. I'll focus on accessing authoritative sources and structuring the guide.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Boc-D-MeIle-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-N-methylisoleucine (Boc-D-MeIle-OH) is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis and proteomics research.[1] As a non-proteinogenic amino acid, its incorporation into peptide chains can impart unique conformational properties, enhance metabolic stability, and modulate biological activity. The N-methyl group on the alpha-amine introduces steric hindrance that can influence peptide folding and resistance to enzymatic degradation, while the D-configuration provides an alternative stereochemistry for exploring structure-activity relationships.[2] This guide provides a comprehensive overview of the physical and chemical characteristics of Boc-D-MeIle-OH, along with established protocols for its analysis and handling.

Core Physicochemical Properties

A summary of the key physical and chemical properties of Boc-D-MeIle-OH is presented below. It is important to note that while some data is specific to this compound, other parameters are inferred from closely related N-Boc protected amino acids due to limited publicly available data for this specific derivative.

| Property | Value | Source(s) |

| Chemical Name | N-tert-Butoxycarbonyl-D-N-methylisoleucine | N/A |

| Synonyms | Boc-D-MeIle-OH | [1] |

| CAS Number | 267223-87-0 | [1] |

| Molecular Formula | C12H23NO4 | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid or powder. | [3][4] |

| Melting Point | Not explicitly reported; however, the related Boc-L-Isoleucine has a melting point of 66-69 °C. | [3] |

| Solubility | Expected to be soluble in many organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Acetic Acid. Sparingly soluble in water. | [3][5] |

| Optical Rotation | Specific rotation has not been reported. The value will be opposite in sign to its L-enantiomer. For comparison, Boc-L-Isoleucine has [α]20/D +2.7° (c = 2 in acetic acid). | [3] |

Chemical Structure

The chemical structure of Boc-D-MeIle-OH features a tert-butoxycarbonyl (Boc) protecting group on the N-methylated alpha-amine and a carboxylic acid functional group.

Caption: Chemical structure of Boc-D-MeIle-OH.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of Boc-D-MeIle-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the isoleucine side chain, the N-methyl group, and the tert-butyl group of the Boc protecting group. The chemical shifts will be influenced by the solvent used.[6][7]

-

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

~0.8-1.0 ppm: Doublet and triplet corresponding to the two methyl groups of the isoleucine side chain.

-

~1.2-1.8 ppm: Multiplets for the CH and CH₂ protons of the isoleucine side chain.

-

~1.4 ppm: A singlet for the nine equivalent protons of the tert-butyl group (Boc).

-

~2.8-3.0 ppm: A singlet for the three protons of the N-methyl group.

-

~4.0-4.5 ppm: A multiplet for the α-proton.

-

~10-12 ppm: A broad singlet for the carboxylic acid proton (often not observed in D₂O).

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[8][9][10]

-

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

~10-25 ppm: Signals for the methyl carbons of the isoleucine side chain.

-

~28 ppm: A strong signal for the three equivalent methyl carbons of the tert-butyl group.

-

~30-40 ppm: Signals for the CH and CH₂ carbons of the isoleucine side chain and the N-methyl carbon.

-

~55-65 ppm: Signal for the α-carbon.

-

~80 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~155 ppm: Signal for the carbonyl carbon of the Boc group.

-

~170-175 ppm: Signal for the carboxylic acid carbonyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in Boc-D-MeIle-OH.[11][12][13][14][15]

-

Expected Absorption Bands (cm⁻¹):

-

2500-3300 (broad): O-H stretch of the carboxylic acid.

-

2850-2960: C-H stretches of the alkyl groups.

-

~1710: C=O stretch of the carboxylic acid.

-

~1690: C=O stretch of the urethane (Boc group).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule.[6]

-

Expected Molecular Ion Peaks:

-

[M+H]⁺: ~246.32

-

[M+Na]⁺: ~268.30

-

[M-H]⁻: ~244.30

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of Boc-D-MeIle-OH. A reversed-phase method is typically employed.[16][17][]

General HPLC Protocol

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

This method allows for the separation of Boc-D-MeIle-OH from potential impurities such as starting materials or byproducts of the synthesis.

Chemical Reactivity and Stability

The chemical behavior of Boc-D-MeIle-OH is primarily dictated by its two main functional groups: the Boc-protected amine and the carboxylic acid.

-

Boc Group: The tert-butoxycarbonyl group is a widely used protecting group for amines in peptide synthesis.[19] It is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free N-methylated amino acid.[20]

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and amide bond formation. In peptide synthesis, it is activated using coupling reagents (e.g., HBTU, HATU) to facilitate the formation of a peptide bond with the amino group of another amino acid.

-

Stability and Storage: Boc-D-MeIle-OH is generally a stable compound. For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place, protected from light and moisture.[21]

Synthesis of Boc-D-MeIle-OH

The synthesis of N-methylated Boc-amino acids typically involves the N-methylation of the corresponding Boc-amino acid.[2][22][23][24]

General Synthetic Workflow

Caption: A general workflow for the synthesis of Boc-D-MeIle-OH.

A common method involves the deprotonation of both the carboxylic acid and the N-H of the Boc-protected amino acid with a strong base like sodium hydride, followed by reaction with a methylating agent such as methyl iodide.[23] An acidic workup then yields the final N-methylated product.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Boc-D-MeIle-OH.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[25]

-

Storage: Store in a tightly sealed container in a cool, dry place.[21]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is always recommended to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Conclusion

Boc-D-MeIle-OH is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Understanding its physical and chemical characteristics is fundamental for its effective application in research and development. This guide provides a foundational understanding of these properties and the analytical methods for its characterization, serving as a valuable resource for scientists in the field of peptide chemistry.

References

-

Phenylalanine-containing cyclic dipeptides – The lowest molecular weight hydrogelators based on unmodified proteinogenic amino acid - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Boc-D-Ile-OH 1/2H2O [55721-65-8]. (n.d.). Aapptec Peptides. Retrieved January 27, 2026, from [Link]

-

1H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc. Retrieved January 27, 2026, from [Link]

-

Boc and tBu ester pH stability during enamine hydrolysis. (2024, June 19). Reddit. Retrieved January 27, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]

-

Kaljuste, K., & Unden, A. (1995). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International journal of peptide and protein research, 46(6), 505–511. [Link]

-

HSC Chemistry. (2021, July 7). Carbon-13 NMR Spectroscopy: What You Need to Know. YouTube. Retrieved January 27, 2026, from [Link]

-

ChemistNate. (2023, July 5). Reading IR Spectra: Beginner (C=O and O-H). YouTube. Retrieved January 27, 2026, from [Link]

-

Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent. Retrieved January 27, 2026, from [Link]

-

N-Methylation of Boc amino acids. (2017, March 2). Lokey Lab Protocols - Wikidot. Retrieved January 27, 2026, from [Link]

-

Gauging stability and reactivity of carbonyl O-oxide Criegee intermediates. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022, July 20). MDPI. Retrieved January 27, 2026, from [Link]

- N-Methylation of amino acids. (n.d.). Google Patents.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 27, 2026, from [Link]

-

IR Absorption Table. (n.d.). Retrieved January 27, 2026, from [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 27, 2026, from [Link]

-

interpreting infra-red spectra. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]

-

Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Supplementary information paper (Repariert). (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

13C NMR lineshapes of acetone adsorbed on silica. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. US20090264620A1 - N-Methylation of amino acids - Google Patents [patents.google.com]

- 3. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]

- 4. Boc-D-Ile-OH | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. rsc.org [rsc.org]

- 7. Boc-Lys-OH(13734-28-6) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. agilent.com [agilent.com]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. reddit.com [reddit.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 24. researchgate.net [researchgate.net]

- 25. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

A Comprehensive Technical Guide to the Solubility of Boc-D-MeIle-OH in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of N-tert-butoxycarbonyl-N-methyl-D-isoleucine (Boc-D-MeIle-OH), a critical building block in modern peptide synthesis and drug discovery. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility, providing actionable insights for experimental design and process optimization.

Executive Summary: The Solubility Profile of a Key Chiral Building Block

Boc-D-MeIle-OH is an N-methylated, Boc-protected amino acid derivative. The presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) group and the N-methylation significantly influences its solubility, rendering it generally hydrophobic.[1] This guide will demonstrate that while Boc-D-MeIle-OH exhibits poor solubility in aqueous solutions, it is readily soluble in a range of common organic solvents utilized in peptide synthesis and medicinal chemistry. Understanding these solubility characteristics is paramount for its effective use in solution-phase and solid-phase peptide synthesis, as well as for the development of purification and formulation protocols.

The Molecular Architecture of Boc-D-MeIle-OH and its Impact on Solubility

The solubility of a compound is dictated by the interplay of its molecular structure with the properties of the solvent. In the case of Boc-D-MeIle-OH, two primary structural features govern its behavior: the hydrophobic moieties and the polar functional groups.

-

Hydrophobic Character : The large, nonpolar tert-butyl group of the Boc protecting group, combined with the isobutyl side chain of the isoleucine residue, imparts a significant hydrophobic character to the molecule.[1] This hydrophobicity is the primary driver for its solubility in nonpolar and moderately polar organic solvents.

-

Polar Functional Groups : The presence of the carboxylic acid (-COOH) and the carbamate linkage introduces polarity and the capacity for hydrogen bonding. These groups contribute to its solubility in more polar organic solvents.

The interplay of these features results in a molecule that is most effectively solvated by organic solvents that can accommodate both nonpolar and polar interactions.

Caption: Interplay of molecular features of Boc-D-MeIle-OH and solvent compatibility.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for Boc-D-MeIle-OH is not extensively published, a combination of data from closely related analogs and qualitative observations from suppliers provides a reliable solubility profile.

| Solvent | Type | Qualitative Solubility | Quantitative Data (Analog) |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 100 mg/mL (Boc-D-norleucine)[2] |

| Dichloromethane (DCM) | Chlorinated | Soluble | - |

| Methanol (MeOH) | Polar Protic | Soluble | >10 mg/mL (inferred from c=1% solution for optical rotation)[1] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | - |

| Tetrahydrofuran (THF) | Ether | Soluble | - |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | - |

| Water | Aqueous | Insoluble | Insoluble (Boc-L-isoleucine)[3] |

Note: The quantitative data for Boc-D-norleucine is provided as a close structural analog to Boc-D-MeIle-OH, differing only in the side chain branching.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

When selecting a solvent for a reaction or analysis involving Boc-D-MeIle-OH, it is crucial to consider not just its ability to dissolve the compound, but also its compatibility with the intended application.

-

For Peptide Coupling Reactions : DMF and DCM are standard choices in peptide synthesis. DMF's high polarity effectively solvates the growing peptide chain and coupling reagents, while DCM is useful for its volatility and ability to dissolve many organic compounds. The high solubility of Boc-D-MeIle-OH in these solvents is advantageous.

-

For Purification : A solvent system for chromatography must provide differential solubility for the target compound and impurities. A common approach for purifying Boc-protected amino acids is silica gel chromatography using a gradient of ethyl acetate and hexanes. The good solubility in ethyl acetate allows for effective loading and elution.

-

For Storage : For long-term storage in solution, a solvent that does not promote degradation is essential. While DMSO is an excellent solvent, it can be hygroscopic and may retain water, which could potentially lead to slow hydrolysis of the Boc group over extended periods, especially if acidic impurities are present. Anhydrous aprotic solvents are generally preferred.

Experimental Protocol for Solubility Determination: A Self-Validating System

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[4] This protocol ensures that the measurement reflects a true equilibrium state.

Objective : To determine the saturation solubility of Boc-D-MeIle-OH in a selected organic solvent at a constant temperature.

Materials :

-

Boc-D-MeIle-OH

-

High-purity organic solvents (e.g., DMF, DMSO, DCM, Methanol, Ethyl Acetate)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology :

-

Preparation of Supersaturated Solutions : To a series of vials, add a pre-weighed excess amount of Boc-D-MeIle-OH. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition : Add a known volume of the selected organic solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification :

-

Accurately determine the mass of the filtered saturated solution.

-

Dilute a known mass of the saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC system.

-

Analyze the diluted sample by HPLC to determine the precise concentration of Boc-D-MeIle-OH.

-

-

Calculation : The solubility is calculated from the concentration of the undiluted saturated solution and is typically expressed in mg/mL or mol/L.[4]

Caption: Experimental workflow for the isothermal shake-flask solubility measurement method.

Troubleshooting and Optimization

Even with generally soluble compounds, dissolution issues can arise. Here are some field-proven insights for troubleshooting:

-

Solvent Quality : Ensure the use of high-purity, anhydrous solvents. The presence of water, especially in aprotic solvents, can significantly decrease the solubility of hydrophobic compounds like Boc-D-MeIle-OH.

-

Temperature : For endothermic dissolution processes, gently warming the mixture can increase both the rate of dissolution and the solubility. However, avoid excessive heat to prevent potential degradation of the Boc-protecting group.

-

Sonication : If aggregation is suspected, placing the vial in an ultrasonic bath for short intervals can help break up solid aggregates and facilitate dissolution.

-

Co-solvent Systems : If solubility in a single solvent is insufficient for a desired concentration, a co-solvent system can be employed. For example, adding a small amount of a stronger solvent like DMF to DCM can enhance solvation.

Conclusion

Boc-D-MeIle-OH is a hydrophobic, protected amino acid with excellent solubility in a wide range of common organic solvents, particularly polar aprotic and chlorinated solvents. Its limited aqueous solubility is a direct consequence of its molecular structure. For researchers and drug development professionals, a thorough understanding of these solubility characteristics, coupled with robust experimental protocols for its determination, is essential for optimizing synthetic routes, purification strategies, and formulation development. This guide provides the foundational knowledge and practical methodologies to effectively utilize Boc-D-MeIle-OH in its diverse applications.

References

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Online]. Available at: [Link].

-

PubChem. Boc-D-isoleucine. [Online]. Available at: [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online]. Available at: [Link].

-

gChem. DMSO. [Online]. Available at: [Link].

-

National Institutes of Health. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Online]. Available at: [Link].

-

The Royal Society of Chemistry. Supplemental Material I. Solubility Estimates of Boc Derivatives. [Online]. Available at: [Link].

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Online]. Available at: [Link].

-

Wikipedia. Dimethyl sulfoxide. [Online]. Available at: [Link].

-

Wikipedia. Ethyl acetate. [Online]. Available at: [Link].

-

PubChem. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine. [Online]. Available at: [Link].

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Online]. Available at: [Link].

-

PubChem. Ethyl Acetate. [Online]. Available at: [Link].

-

ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Online]. Available at: [Link].

-

ResearchGate. Solubility comparison in ethyl acetate. [Online]. Available at: [Link].

-

PubChem. Di-tert-butyl dicarbonate. [Online]. Available at: [Link].

Sources

The Genesis of a Peptide Synthesis Revolution: An In-depth Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the tert-butoxycarbonyl (Boc) protecting group for amino acids in the mid-20th century marked a pivotal moment in the history of chemical biology, transforming peptide synthesis from a formidable challenge into a systematic and automatable process. This guide provides a comprehensive exploration of the discovery, history, and core chemistry of Boc-protected amino acids. We will delve into the scientific rationale that necessitated the development of this acid-labile protecting group, its chemical properties, and the profound impact it had on the advent of solid-phase peptide synthesis (SPPS). This document serves as an in-depth technical resource, offering not only a historical narrative but also detailed experimental protocols, mechanistic insights, and a critical analysis of the chemistry that empowered a new era of peptide science and drug discovery.

The Pre-Boc Era: A Landscape of Synthetic Challenges

Prior to the 1950s, the synthesis of peptides was a laborious and often inefficient endeavor. The prevailing method for protecting the α-amino group of amino acids was the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932. While a groundbreaking discovery in its own right, the Cbz group's removal required harsh conditions, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. These conditions were not always compatible with other functional groups present in the peptide chain, leading to side reactions and limiting the complexity of the peptides that could be synthesized. The need for a protecting group that was stable to a variety of reaction conditions but could be removed under mild, specific, and non-destructive conditions was a significant bottleneck in the field.

The Dawn of a New Protecting Group: The Emergence of the Boc Moiety

The year 1957 was a watershed moment for peptide chemistry with the near-simultaneous reports of the tert-butoxycarbonyl (Boc) group as a novel amine-protecting group. In a seminal paper, Frederick C. McKay and Noel F. Albertson described new amine-masking groups for peptide synthesis, including the Boc group.[1] Shortly thereafter, Louis A. Carpino independently reported on the oxidative reactions of hydrazines and also highlighted the utility of the Boc group.[2]

The true genius of the Boc group lay in its unique chemical lability. It was discovered to be stable to a wide range of nucleophiles and bases, yet readily cleaved by mild anhydrous acids.[3] This acid-labile nature was a direct consequence of the stability of the tertiary carbocation formed during the cleavage mechanism. This "orthogonal" stability, where one protecting group could be removed without affecting another, was the key that would unlock new strategies in peptide synthesis.

The Chemistry of Boc Protection and Deprotection: A Mechanistic Perspective

The successful application of any protecting group hinges on the efficiency and selectivity of both its introduction and its removal. The Boc group excels in both regards.

Introduction of the Boc Group

The most common and efficient method for the N-protection of amino acids with the Boc group is through the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride. This is typically carried out under aqueous or anhydrous conditions in the presence of a base.[3]

The mechanism proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected amino acid, with the release of a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butanol.[4]

Figure 2: Mechanism of TFA-Mediated Boc Deprotection.

A critical consideration during Boc deprotection is the formation of the reactive tert-butyl cation, which can lead to undesired side reactions, such as the alkylation of sensitive amino acid side chains like tryptophan and methionine. To mitigate this, "scavengers" such as anisole or thioanisole are often added to the deprotection cocktail to trap the carbocation. [3]

The Synergy of Boc and Solid-Phase Peptide Synthesis (SPPS)

The true transformative power of the Boc group was fully realized with the invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963. [5]For this groundbreaking work, Merrifield was awarded the Nobel Prize in Chemistry in 1984. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. [5]This innovation simplified the purification process to simple filtration and washing, thereby enabling the automation of peptide synthesis.

The Boc/Bzl (benzyloxycarbonyl for side-chain protection) strategy became the cornerstone of early SPPS. [6]The differential acid lability of the Boc and benzyl-based protecting groups was the key to its success. The Nα-Boc group could be removed at each cycle with a moderately strong acid like TFA, while the more acid-stable benzyl-based side-chain protecting groups and the peptide-resin linkage remained intact. [6]Only at the end of the synthesis were these more robust protecting groups and the resin linkage cleaved with a very strong acid, such as anhydrous hydrogen fluoride (HF).

The repetitive cycle of Boc-SPPS can be summarized as follows:

Figure 3: The Repetitive Cycle of Boc-Based Solid-Phase Peptide Synthesis.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the chemistry discussed, the following sections detail standardized protocols for the synthesis of a Boc-amino acid and a manual Boc-SPPS cycle.

Synthesis of N-tert-Butoxycarbonyl-L-Alanine (Boc-L-Ala-OH)

This protocol describes a standard procedure for the Boc protection of L-alanine using Boc anhydride.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.0 eq).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Boc-L-Ala-OH.

Manual Boc-SPPS: Synthesis of a Dipeptide (e.g., Ala-Leu) on Merrifield Resin

This protocol outlines the manual synthesis of a simple dipeptide using the Boc/Bzl strategy on a chloromethylated polystyrene resin (Merrifield resin).

Materials:

-

Boc-Leu-Merrifield resin (pre-loaded)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-Ala-OH

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF)

Procedure (One Cycle):

-

Resin Swelling: Swell the Boc-Leu-Merrifield resin in DCM in a reaction vessel for 30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with a 5% DIEA in DCM solution (2 x 2 minutes).

-

Wash the resin thoroughly with DCM to remove excess base.

-

-

Coupling:

-

In a separate vessel, dissolve Boc-Ala-OH (3 eq) in DCM/DMF.

-

Add DCC (3 eq) to the Boc-Ala-OH solution and pre-activate for 10 minutes at 0 °C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours, or until a ninhydrin test indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DCM and then with methanol to prepare for the next cycle or for final cleavage.

-

Quantitative Data and Comparisons

The choice of reagents and conditions can significantly impact the efficiency of Boc protection and deprotection. The following tables provide a comparative overview.

Table 1: Comparison of Common Reagents for Boc Protection of Amines

| Reagent | Typical Conditions | Advantages | Disadvantages |

| (Boc)₂O | Base (e.g., NaOH, Et₃N), aq. dioxane or DCM | High yielding, stable, commercially available | Can require base |

| Boc-ON | Base (e.g., Et₃N), aq. dioxane | Good yields, stable crystalline solid | Can be more expensive than (Boc)₂O |

| Boc-N₃ | Base, various solvents | Effective | Potentially explosive, less commonly used now |

Table 2: Relative Rates of Boc Deprotection with Different Acids

| Acidic Condition | Relative Rate | Comments |

| 50% TFA in DCM | Very Fast (minutes) | Standard condition for SPPS |

| 25% TFA in DCM | Fast | Slower than 50% TFA, may be used for more sensitive peptides |

| 4M HCl in Dioxane | Moderate | Effective, but less volatile than TFA |

| Acetic Acid | Very Slow | Generally not effective for Boc deprotection |

The Legacy and Evolution of Boc Chemistry

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has become the dominant choice for Nα-protection in modern SPPS due to its base-lability and the avoidance of strong acids, the Boc strategy remains highly relevant. []It is particularly advantageous for the synthesis of long and difficult sequences, where the strong acidic deprotection steps can help to disrupt peptide aggregation. []Furthermore, the principles of orthogonal protection established with the Boc group laid the conceptual groundwork for the development of more sophisticated protecting group strategies that are now central to the synthesis of complex biomolecules.

The discovery of the Boc group was more than just the introduction of a new chemical entity; it was a paradigm shift in the logic of chemical synthesis. It demonstrated the power of a rationally designed protecting group to overcome fundamental synthetic hurdles and, in doing so, it paved the way for the automated synthesis of peptides, which in turn has had an immeasurable impact on biochemistry, pharmacology, and medicine.

References

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(33), 5365–5384.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

-

joeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- McKay, F. C., & Albertson, N. F. (1957). New Amine-masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431.

- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Perreault, H., & Krenske, E. H. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.

- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).

- Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

MasterOrganicChemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Wang, P., & Lay, L. (2001). Side reactions in solid-phase peptide synthesis and their applications. Current Organic Chemistry, 5(1), 45-66.

- BenchChem. (2025). Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide.

- CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis.

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. chempep.com [chempep.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. biosynth.com [biosynth.com]

Navigating the Labyrinth of Bulk: An In-depth Technical Guide to the Steric Hindrance of Isoleucine Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of molecular architecture is paramount. Among the proteinogenic amino acids, L-isoleucine, with its β-branched side chain, presents a unique and often challenging steric profile. This guide provides a comprehensive exploration of the steric hindrance of isoleucine and its derivatives, offering insights into its quantification, impact on molecular interactions, and strategic manipulation in scientific applications.

The Foundation: Deconstructing the Steric Hindrance of Isoleucine

Isoleucine's steric bulk originates from its side chain, which is branched at the β-carbon. This structural feature restricts the conformational freedom around the peptide backbone, influencing local and global molecular geometry. Unlike its isomer leucine, where the branching occurs at the γ-carbon, isoleucine's bulk is positioned closer to the peptide backbone, leading to more pronounced steric clashes. This inherent property has profound implications in peptide synthesis, protein folding, and the design of therapeutic agents.

The steric environment of an isoleucine derivative is not static; it is influenced by several factors:

-

Protecting Groups: In peptide synthesis, the choice of Nα-protecting groups, such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), significantly modulates the steric hindrance around the reactive centers. The bulky nature of these groups can impede coupling reactions, necessitating optimized strategies.[1]

-

Side-Chain Modifications: Chemical modifications to the isoleucine side chain, including N-alkylation or the introduction of other functional groups, can dramatically alter its steric profile and, consequently, its biological activity.[2][3]

-

Local Environment: Within a peptide or protein, the surrounding amino acid residues and the local secondary structure dictate the accessible conformations of the isoleucine side chain, further defining its steric influence.

The following diagram illustrates the fundamental structure of an N-terminally protected isoleucine derivative, highlighting the key areas contributing to its steric bulk.

Caption: Structure of a protected isoleucine derivative highlighting the β-branched side chain.

Quantifying the Unseen: Methodologies for Assessing Steric Hindrance

A quantitative understanding of steric hindrance is crucial for predictive modeling and rational design. Several experimental and computational approaches are employed to characterize the steric properties of isoleucine derivatives.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the three-dimensional structure and dynamics of molecules in solution. For isoleucine derivatives, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space distance restraints between protons, revealing steric clashes and preferred conformations.[4][5] Chemical shift perturbation analysis can also indicate changes in the local electronic and steric environment upon modification or binding.[6]

Experimental Protocol: 2D NOESY for Conformational Analysis

-

Sample Preparation: Dissolve the purified isoleucine-containing peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

-

NMR Data Acquisition:

-

Acquire a series of 1D ¹H NMR spectra to optimize acquisition parameters (e.g., spectral width, pulse widths).

-

Set up a 2D NOESY experiment. Key parameters to optimize include the mixing time (typically ranging from 100 to 400 ms for peptides) to observe NOEs corresponding to different proton-proton distances.

-

Acquire the 2D NOESY spectrum at a constant temperature, ensuring sample stability.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

-

Data Analysis:

-

Assign the proton resonances using a combination of 2D TOCSY and NOESY spectra.

-

Identify and integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

Use the integrated cross-peak volumes to calculate interproton distance restraints.

-

Analyze the pattern of NOEs involving the isoleucine side chain and backbone protons to identify steric clashes and determine the preferred side-chain rotameric states.

-

X-ray Crystallography: This technique provides high-resolution structural information of molecules in the solid state. By determining the precise atomic coordinates, X-ray crystallography offers a detailed snapshot of the conformational preferences and steric interactions of isoleucine derivatives within a crystal lattice. This information is invaluable for understanding how the molecule packs and interacts with its neighbors.

Computational Approaches

Molecular Mechanics and Molecular Dynamics (MD) Simulations: Computational methods are indispensable for exploring the conformational landscape of isoleucine derivatives. MD simulations, in particular, allow for the study of molecular motion over time, providing insights into dynamic steric interactions and the relative populations of different conformers.[7][8][9]

Workflow: Computational Analysis of Steric Hindrance using MD Simulations

Caption: Workflow for MD simulation to analyze the steric properties of isoleucine derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of a series of compounds with their biological activity.[10] Steric parameters, such as Taft's steric parameter (Es) and Charton's steric parameter (ν), are often used in QSAR models to quantify the influence of steric hindrance on activity.[11][12]

Data Presentation: Representative Steric Parameters

| Substituent (at Nα) | Taft's E_s_ | Charton's ν |

| H | 1.24 | 0 |

| CH₃ | 0.00 | 0.52 |

| CH₂CH₃ | -0.07 | 0.56 |

| CH(CH₃)₂ | -0.47 | 0.76 |

| C(CH₃)₃ (Boc) | -1.54 | 1.24 |

| 9-Fluorenylmethyl (Fmoc) | -1.76 | - |

Note: These are representative values for common alkyl and protecting groups to illustrate the concept. A comprehensive database for specific isoleucine derivatives would require extensive literature compilation.

The Ripple Effect: Implications of Isoleucine's Steric Hindrance

The steric properties of isoleucine derivatives have far-reaching consequences in various scientific disciplines.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the coupling of amino acids can be significantly hindered by the bulky side chain of isoleucine, especially when it is the incoming amino acid or part of a sterically demanding sequence.[13] This can lead to incomplete reactions, lower yields, and the formation of deletion sequences. To overcome these challenges, chemists employ several strategies:

-

Optimized Coupling Reagents: The use of highly reactive coupling reagents, such as HATU or HCTU, can enhance the rate of amide bond formation.[14]

-

Extended Coupling Times: Allowing for longer reaction times can help drive the coupling to completion.

-

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the coupling reaction by providing localized heating.

-

Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt secondary structure formation on the resin, improving solvation and coupling efficiency.

Protein Folding and Stability

The conformational restrictions imposed by isoleucine's side chain play a crucial role in directing protein folding pathways and stabilizing the final three-dimensional structure. The β-branched nature of isoleucine favors its incorporation into β-sheets, where its side chain can project outwards from the pleated sheet structure. In α-helices, the steric bulk can influence the helical propensity and packing of adjacent helices.

Drug Design and Development

In medicinal chemistry, the steric hindrance of isoleucine derivatives can be strategically exploited to enhance the pharmacological properties of drug candidates.[15]

-

Receptor Selectivity: By introducing bulky isoleucine derivatives into a ligand, it is possible to create steric clashes with off-target receptors while maintaining or improving binding to the desired target. For example, the substitution of a smaller amino acid with an isoleucine derivative can prevent a drug from fitting into the binding pocket of an unwanted receptor subtype.[16]

-

Metabolic Stability: The steric bulk of an isoleucine derivative can shield a nearby labile bond from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.

-

Modulating Potency: Fine-tuning the steric interactions between a ligand and its receptor can optimize binding affinity and potency. A well-placed isoleucine derivative can create favorable van der Waals contacts within the binding pocket, leading to a more potent drug. A recent computational study on 4-hydroxy isoleucine derivatives highlighted their potential as antidiabetic agents by optimizing their binding to multiple enzyme targets.[17]

The following diagram illustrates the concept of using steric hindrance to achieve receptor selectivity.

Caption: Steric hindrance of an isoleucine derivative enabling selective binding to the target receptor.

Conclusion

The steric hindrance of isoleucine derivatives is a multifaceted property with profound implications for their chemical reactivity and biological function. A thorough understanding of its origins, methods of quantification, and strategic application is essential for researchers in peptide chemistry, protein engineering, and drug discovery. By leveraging a combination of experimental and computational tools, scientists can navigate the challenges and harness the opportunities presented by the unique steric landscape of isoleucine, paving the way for the development of novel peptides, proteins, and therapeutics with enhanced properties.

References

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Wermuth, C. G. (2015). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 279-304). Elsevier.

- Jena, N., et al. (2025).

- Dhanjal, J. K., et al. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Drug Discovery and Design for COVID-19. Academic Press.

- Sheridan, J. M., Hayes, G. M., & Austen, B. M. (1999). Solid-phase synthesis and cyclization of a large branched peptide from IgG Fc with affinity for Fc gammaRI. Journal of Peptide Science, 5(12), 555-562.

- Khan, M. A. F., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 6789.

-

(n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA. University of Illinois Chicago. Retrieved from [Link]

- Williams, D. L., & Perrio, S. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1234.

- Sigman, M. S., & Harper, K. C. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters.

- Williams, D. L., & Perrio, S. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.

-

(n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Retrieved from [Link]

- Sigman, M. S., & Harper, K. C. (2018). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.

- Gellman, S. H. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 55(2), 143-156.

- Sgobba, M., et al. (2016). Using an in Silico Approach To Teach 3D Pharmacodynamics of the Drug−Target Interaction Process Focusing on Selective COX2 Inhibition by Celecoxib.

- Hospital, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.

- Pattabiraman, V. R., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides.

- Franks, W. T., et al. (2015). Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR. Journal of the American Chemical Society, 137(38), 12056-12067.

-

(n.d.). Introduction to NMR spectroscopy of proteins. Duke University. Retrieved from [Link]

- Chen, X., et al. (2009). Steric and solvation effects in ionic S(N)2 reactions. Journal of the American Chemical Society, 131(44), 16162-16170.

- White, D. P., et al. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry, 64(21), 7707-7716.

- Li, Y., et al. (2025). Self-assembly of peptides: The acceleration by molecular dynamics simulations and machine learning.

- Zhang, H., et al. (2025). Design and application of L-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. Chemical Science, 16(24), 8675-8683.

- Jain, N. U., & Prestegard, J. H. (2003). Structural NMR of Protein Oligomers using Hybrid Methods. Methods in Enzymology, 370, 234-256.

- Raghothama, S. (2017).

-

(n.d.). Scheme 1: Flowchart showing steps involved for peptide NMR analysis. ResearchGate. Retrieved from [Link]

- Glennon, R. A., et al. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. British Journal of Pharmacology, 172(10), 2561-2572.

- Varkonyi, P., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(7), 4085-4093.

- Kumar, A., et al. (2025). Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds.

- Oniga, S., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493.

- Imramovský, A., et al. (2013). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 11(2), 255-262.

-

(2016, August 29). Structure determination of peptides I. YouTube. Retrieved from [Link]

-

(2008, December 15). Case Studies in Analog Design. Drug Design Org. Retrieved from [Link]

- Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31448-31456.

- Gapsys, V., et al. (2023). MacroConf – dataset & workflows to assess cyclic peptide solution structures. Chemical Science, 14(26), 7135-7148.

-

(n.d.). Taft equation. Wikipedia. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

- 6. users.cs.duke.edu [users.cs.duke.edu]

- 7. Thermodynamics Properties of Leucine and Isoleucine Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taft equation - Wikipedia [en.wikipedia.org]

- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. wpage.unina.it [wpage.unina.it]

- 16. researchgate.net [researchgate.net]

- 17. Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds [explorationpub.com]

An In-Depth Technical Guide to the Theoretical and Experimental Properties of Boc-D-MeIle-OH

Introduction

N-(tert-butoxycarbonyl)-N-methyl-D-isoleucine (Boc-D-MeIle-OH) is a synthetically modified amino acid derivative of significant interest to researchers in peptide science and medicinal chemistry. The incorporation of an N-methyl group into the peptide backbone is a well-established strategy to modulate the conformational properties of peptides, enhance their proteolytic stability, and improve membrane permeability.[1] The tert-butoxycarbonyl (Boc) protecting group, a cornerstone of peptide synthesis, allows for the controlled and sequential assembly of amino acid building blocks.[2] This guide provides a comprehensive overview of the theoretical and experimental properties of Boc-D-MeIle-OH, offering field-proven insights and detailed protocols for its synthesis and characterization.

Part 1: Theoretical Properties of Boc-D-MeIle-OH

A thorough understanding of the theoretical properties of a molecule is paramount, as it provides a predictive framework for its behavior and a baseline for the interpretation of experimental data.

Molecular Structure and Physicochemical Properties

Boc-D-MeIle-OH is a chiral molecule featuring two stereocenters in the D-isoleucine backbone. The presence of the bulky tert-butyl group from the Boc moiety and the N-methylation significantly influences its steric and electronic properties.

Table 1: Theoretical Physicochemical Properties of Boc-D-MeIle-OH

| Property | Value | Source/Calculation |

| Molecular Formula | C₁₂H₂₃NO₄ | Based on structure[3] |

| Molecular Weight | 245.32 g/mol | Calculated from formula[3] |

| IUPAC Name | (2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | Based on IUPAC nomenclature |

| CAS Number | Not available (L-isomer is 52498-32-5[3]) | |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Calculated[3] |

| Hydrogen Bond Acceptors | 4 (from carbonyls and ether oxygen) | Calculated[3] |

| Rotatable Bonds | 6 | Calculated[3] |

Conformational Analysis

The conformational landscape of Boc-D-MeIle-OH is largely dictated by the steric hindrance imposed by the Boc group and the N-methyl group. N-methylation restricts the rotation around the N-Cα bond, influencing the accessible Ramachandran space. This modification is known to disfavor the formation of secondary structures like α-helices and β-sheets by removing the amide proton, a critical hydrogen bond donor.[1] Consequently, N-methylated residues often induce "kinks" or turns in a peptide backbone, a property that can be strategically employed in drug design to achieve a desired bioactive conformation.[4]

Predicted Spectroscopic Data

In silico prediction of spectroscopic data is an invaluable tool for anticipating experimental outcomes and aiding in the structural elucidation of newly synthesized compounds.

The proton NMR spectrum of Boc-D-MeIle-OH is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Table 2: Predicted ¹H NMR Chemical Shifts for Boc-D-MeIle-OH (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10.0 - 12.0 | Broad singlet | 1H | Acidic proton, highly deshielded. |

| α-H | 4.1 - 4.4 | Doublet | 1H | Adjacent to the electron-withdrawing carboxyl and N-Boc-N-methyl groups. |

| N-CH₃ | 2.8 - 3.1 | Singlet | 3H | Methyl group directly attached to nitrogen. |

| β-H | 1.8 - 2.1 | Multiplet | 1H | Alkyl proton. |

| γ-CH₂ | 1.1 - 1.6 | Multiplet | 2H | Diastereotopic protons of the ethyl group. |

| γ'-CH₃ | 0.8 - 1.0 | Doublet | 3H | Methyl group coupled to β-H. |

| δ-CH₃ | 0.8 - 1.0 | Triplet | 3H | Terminal methyl of the ethyl group. |

| Boc-(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H | Nine equivalent protons of the tert-butyl group. |

The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for Boc-D-MeIle-OH (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 175 - 180 | Carboxylic acid carbonyl carbon. |

| Boc C=O | 155 - 157 | Carbamate carbonyl carbon. |

| Boc C(CH₃)₃ | 79 - 81 | Quaternary carbon of the Boc group. |

| α-C | 58 - 62 | Alpha-carbon of the amino acid. |

| N-CH₃ | 30 - 35 | N-methyl carbon. |

| β-C | 36 - 40 | Beta-carbon of the isoleucine side chain. |

| γ-C | 24 - 28 | Methylene carbon of the isoleucine side chain. |

| Boc-(CH₃)₃ | 28 - 29 | Methyl carbons of the Boc group. |

| γ'-C | 15 - 17 | Methyl carbon attached to the β-carbon. |

| δ-C | 11 - 13 | Terminal methyl carbon of the ethyl group. |

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in Boc-D-MeIle-OH.

Table 4: Predicted IR Absorption Bands for Boc-D-MeIle-OH

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2800 - 3300 | O-H (in COOH) | Stretching (broad) |

| 2850 - 3000 | C-H | Stretching (alkyl) |

| ~1740 | C=O (in COOH) | Stretching |